molecular formula C16H13FO4 B6408099 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261915-99-4

4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6408099
CAS RN: 1261915-99-4
M. Wt: 288.27 g/mol
InChI Key: FGDNWHUSPVCROQ-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid (4-ECFBA) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound has unique properties that make it useful for a variety of laboratory experiments, such as its high solubility in organic solvents and its low melting point. 4-ECFBA has been used as a reagent in organic synthesis and as a substrate in catalytic reactions. It has also been used to study the mechanism of action of various enzymes and proteins, as well as the biochemical and physiological effects of various compounds.

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate in catalytic reactions, and as a tool to study the mechanism of action of various enzymes and proteins. It has also been used to study the biochemical and physiological effects of various compounds. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has been used to study the inhibition of various enzymes, such as cytochrome P450, as well as the inhibition of various protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed to interact with various enzymes and proteins by forming hydrogen bonds with their active sites. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has been shown to inhibit the activity of some enzymes, such as cytochrome P450, by competing with the substrate for the active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% are not yet fully understood. However, it has been shown to inhibit the activity of some enzymes, such as cytochrome P450, and to inhibit the binding of some proteins to other proteins. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in various cell lines.
Advantages and Limitations for Laboratory Experiments
The main advantages of using 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments are its high solubility in organic solvents, its low melting point, and its relatively low cost. Additionally, 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% is relatively easy to synthesize and can be easily purified to a 95% purity level. The main limitation of using 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

There are a variety of potential future directions for the study of 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research into the inhibition of various enzymes and proteins by 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% could lead to the development of novel therapeutic agents. Finally, further research into the synthesis of 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95% is relatively simple and can be achieved with a few steps. The first step involves the reaction of 4-fluorobenzoic acid with 4-ethoxycarbonylphenyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction results in the formation of 4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid, 95%, which can then be isolated and purified by recrystallization. The product can also be further purified by column chromatography to achieve a 95% purity level.

properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-8-13(15(18)19)14(17)9-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDNWHUSPVCROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691403
Record name 4'-(Ethoxycarbonyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid

CAS RN

1261915-99-4
Record name 4'-(Ethoxycarbonyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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